Cas no 1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-)
1449-91-8 structure
Product Name:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
- 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Ethylidynetris(methyleneoxy)phosphine
- 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- 2-(Hydroxymethyl)-2-methyl-1,3-propanediol, cyclicphosphite (1:1)
- 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-methyl-
- Trimethylolethane cyclic phosphite
- 4-Methyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 1, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo [2.2.2] octane
- 1, 3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- NSC58579
- NSC-58579
- NSC 58579
- {2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,} 4-methyl-
- SCHEMBL5875753
- 1449-91-8
- BRN 0970028
- DTXSID10162840
- OMAIORNZIIDXOB-UHFFFAOYSA-N
- LU8YV7C6MR
- 4-Methyl-2,6, {7-trioxa-1-phosphabicyclo[2.2.2]octane}
- 4-Methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane
- 4-Methyl-2,7-trioxa-1-phosphabicyclo[2.2.2]octane
- WLN: T66 A B AO EOPOTJ C1
- 2,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-
- 2-(Hydroxymethyl)-2-methyl-1, cyclicphosphite (1:1)
-
- Inchi: 1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3
- InChI-Schlüssel: OMAIORNZIIDXOB-UHFFFAOYSA-N
- Lächelt: P12OCC(C)(CO1)CO2
Berechnete Eigenschaften
- Genaue Masse: 148.02897
- Monoisotopenmasse: 148.02893114g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 106
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topologische Polaroberfläche: 27.7Ų
Experimentelle Eigenschaften
- PSA: 27.69
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Verwandte Literatur
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-) Verwandte Produkte
- 14540-52-4(1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge